molecular formula C14H17N5O5 B5503133 N-(3,4-DIMETHOXYPHENETHYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE

N-(3,4-DIMETHOXYPHENETHYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE

Cat. No.: B5503133
M. Wt: 335.32 g/mol
InChI Key: FQRLHUMMTIHVIN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O5/c1-23-11-4-3-10(7-12(11)24-2)5-6-15-13(20)8-18-9-16-14(17-18)19(21)22/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRLHUMMTIHVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 3-nitro-1H-1,2,4-triazole.

    Formation of Intermediate: The 3,4-dimethoxyphenethylamine is reacted with an acylating agent, such as acetyl chloride, to form an intermediate acetamide.

    Coupling Reaction: The intermediate acetamide is then coupled with 3-nitro-1H-1,2,4-triazole under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be optimized.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the specific substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group and triazole ring could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,3-triazol-1-yl)acetamide: Contains a different triazole isomer, which could influence its chemical properties and interactions.

Uniqueness

N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both the nitro group and the 1,2,4-triazole ring, which confer distinct chemical and biological properties. These features may enhance its potential as a versatile compound in various research and industrial applications.

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